
(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H10N2O4. This compound is characterized by the presence of both amino and nitro groups on one phenyl ring and a hydroxy group on the other phenyl ring, connected through a methanone bridge. It is a derivative of benzophenone and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with 4-amino-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium dithionite (Na2S2O4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of (4-Amino-3-nitrophenyl)(4-oxophenyl)methanone
Reduction: Formation of (4-Amino-3-aminophenyl)(4-hydroxyphenyl)methanone
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The hydroxy group can also form hydrogen bonds, further influencing the compound’s activity. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyphenyl)(4-nitrophenyl)methanone: Similar structure but lacks the amino group.
(4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone: Similar structure but has a fluorine atom instead of a hydroxy group.
(4-Amino-3-nitrophenyl)(phenyl)methanone: Similar structure but lacks the hydroxy group.
Uniqueness
(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone is unique due to the presence of both amino and nitro groups on one phenyl ring and a hydroxy group on the other phenyl ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60014-09-7 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
(4-amino-3-nitrophenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10N2O4/c14-11-6-3-9(7-12(11)15(18)19)13(17)8-1-4-10(16)5-2-8/h1-7,16H,14H2 |
InChI Key |
HPPFZHLZRUWMAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


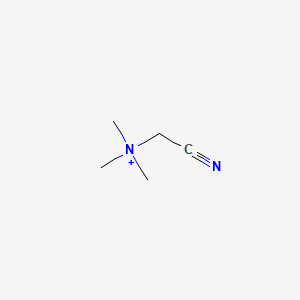
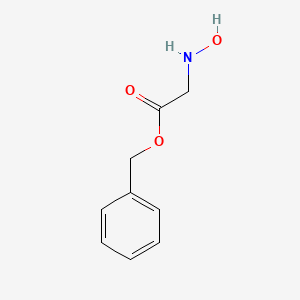
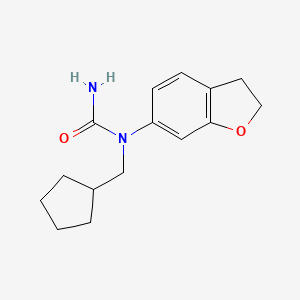
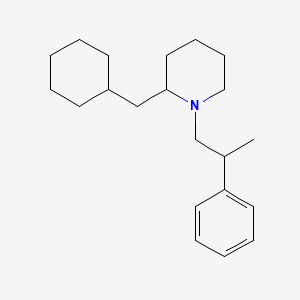

![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)

![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
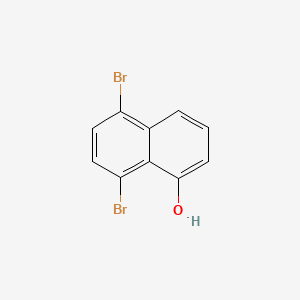
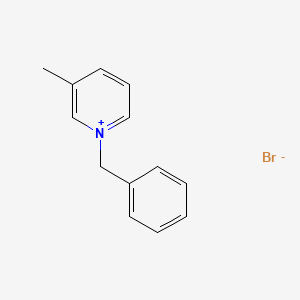
![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)

